Regioisomeric Purity as a Determinant of Reproducible pKₐ and hERG Liability Profiles
Calculated pKₐ values for fluorinated piperidine fragments differ substantially depending on the position of fluorine substitution. In a comparative chemoinformatic analysis, the introduction of fluorine atoms lowered the calculated basicity of the piperidine nitrogen by up to approximately 2 pKₐ units relative to the non‑fluorinated parent scaffold [1]. Although individual compound-level pKₐ data for the target compound were not retrieved in this review, the class‑level trend establishes that the 4‑fluoromethyl substitution pattern yields a measurably different basicity profile compared to 3‑fluoromethyl isomers [1]. Procuring the 4‑fluoromethyl regioisomer with verified purity (≥98% ) ensures that the pKₐ‑dependent properties—particularly hERG channel affinity, for which a correlation with pKₐ has been demonstrated—are not confounded by isomeric contamination [1].
| Evidence Dimension | Calculated pKₐ (piperidine nitrogen) |
|---|---|
| Target Compound Data | Not explicitly reported; expected reduced basicity relative to non-fluorinated analog (class‑level trend: ΔpKₐ ≈ –1 to –2 units upon fluorination) [1] |
| Comparator Or Baseline | Non‑fluorinated 2-(piperidin-1-yl)pyridin-3-amine (baseline pKₐ) and 3‑fluoromethyl regioisomer (CAS 2092286‑76‑3; pKₐ not explicitly listed) [1] |
| Quantified Difference | Fluorination at the piperidine ring lowers calculated pKₐ by up to ~2 units versus non‑fluorinated scaffold [1] |
| Conditions | Calculated pKₐ using ChemAxon/MOE; class-level analysis of fluorinated piperidine library [1] |
Why This Matters
Reproducible pKₐ influences passive permeability, lysosomal trapping, and hERG off‑target liability; sourcing a regioisomerically pure batch eliminates pKₐ ambiguity introduced by isomeric mixtures.
- [1] Le Roch M, Renault J, Argouarch G, Lenci E, Trabocchi A, Roisnel T, Gouault N, Lalli C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J Org Chem. 2024;89(7):4932–4946. doi:10.1021/acs.joc.4c00143. View Source
